

Spectroscopic Profile of 2-amino-5-fluoropyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

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Disclaimer: This document provides a theoretical and predictive spectroscopic analysis for **2-amino-5-fluoropyridin-3-ol** (CAS No: 1003711-04-3). As of the date of this publication, experimental spectroscopic data for this specific compound is not readily available in public scientific databases. The data presented herein is based on established principles of spectroscopy and predictions from computational models.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the anticipated spectroscopic characteristics of **2-amino-5-fluoropyridin-3-ol**. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed general experimental protocols for acquiring such data, and includes a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-amino-5-fluoropyridin-3-ol**. These values are estimations and should be confirmed by experimental data when available.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: DMSO- d_6

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	Broad Singlet	1H	OH
~7.5 - 7.7	Doublet	1H	H-6
~7.0 - 7.2	Doublet	1H	H-4
~5.5 - 6.0	Broad Singlet	2H	NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~150 - 155 (d)	C-5 (¹ JCF)
~145 - 150	C-3
~135 - 140	C-2
~125 - 130 (d)	C-6 (³ JCF)
~115 - 120 (d)	C-4 (² JCF)

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Absorption Data

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200	O-H Stretch (broad)	Phenolic -OH
3450 - 3300	N-H Stretch (two bands)	Primary Amine (-NH ₂)
1640 - 1600	N-H Bend	Primary Amine (-NH ₂)
1600 - 1450	C=C and C=N Stretch	Pyridine Ring
1250 - 1150	C-F Stretch	Aryl-Fluoride
1200 - 1100	C-O Stretch	Phenolic C-O

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Interpretation
128	[M] ⁺ (Molecular Ion)
111	[M - OH] ⁺ or [M - NH ₃] ⁺
100	[M - CO] ⁺
81	[M - HCN - CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-amino-5-fluoropyridin-3-ol**. Instrument-specific parameters may need to be optimized.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[\[1\]](#)[\[2\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a clean vial.[\[1\]](#)[\[3\]](#)
- Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#)
- Ensure the sample height in the NMR tube is at least 4.5 cm.[\[4\]](#)
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[1\]](#)
 - Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[\[1\]](#)
 - For ^{13}C NMR, use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[\[5\]](#)
 - Set the appropriate spectral width, acquisition time (typically 2-4 seconds for ^{13}C), and a relaxation delay (1-2 seconds for qualitative ^{13}C spectra).[\[5\]](#)[\[6\]](#)
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.[\[5\]](#)
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[\[5\]](#)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[\[7\]](#)
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After the measurement, clean the ATR crystal thoroughly.[\[7\]](#)

Electron Ionization Mass Spectrometry (EI-MS)

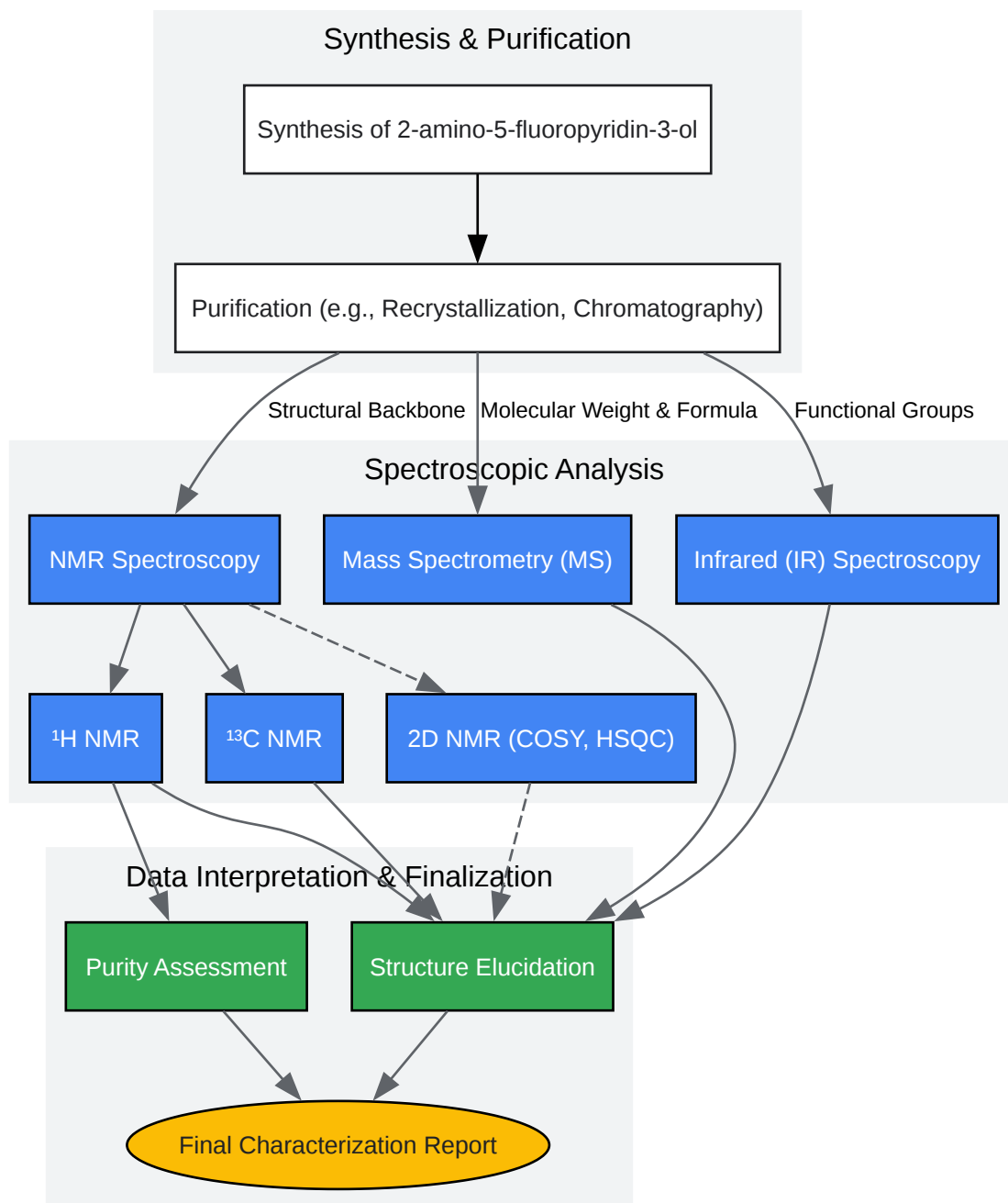
- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - Place a small amount of the sample into a capillary tube and insert it into the probe.
- Instrument Setup and Data Acquisition:
 - Insert the probe into the ion source of the mass spectrometer under high vacuum.

- Gently heat the probe to volatilize the sample into the ion source.
- The gaseous analyte molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).^{[8][9][10][11]}
- This causes ionization and fragmentation of the molecules.^[10]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Processing:
 - The detector records the abundance of each ion at a specific m/z value.
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like **2-amino-5-fluoropyridin-3-ol** using various spectroscopic techniques.

Workflow for Spectroscopic Characterization



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

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